Cas no 19745-72-3 (2-Amino-4'-hydroxyacetophenone hydrochloride)
2-Amino-4'-hydroxyacetophenone hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
- 2-AMINO-4'-HYDROXYACETOPHENONE HYDROCHLORIDE
- Ethanone,2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
- 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride (1:1)
- 2-amino-4'-hydroxyacetophenone HCL
- 2-Amino-4'-hydroxy-acetophenone HCl
- 4-Haac
- Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrogen chloride
- alpha-Amino-4-hydroxyacetophenone hydrochloride
- alpha-Amino-p-hydroxyacetophenone hydrochloride
- 4-hydroxy-α-aMinoacetophenonehcl
- 4-hydroxy-alpha-aminoacetophenone
- Ethanone, 2-aMino-1-(4-hydroxyphenyl)-, hydrochloride
- 2-amino-1-(4-hydroxyphenyl)-Ethanone hydrochloride
- 4-Hydroxy-alpha-aminoacetophenone HCl
- AK101127
- 2-Amino-1-(4-hydroxy-phenyl)-ethanone hydrochloride
- 2-Amino-4'-HydroxyacetophenoneHydrochloride
- 2-Amino-1-(4-hydroxyphenyl)ethanone H
- SCHEMBL6455838
- 2-Amino-1-(4-hydroxy-phenyl)-ethanone; hydrochloride
- Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
- 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
- Z1198177329
- MFCD08436951
- SY020165
- EN300-7410686
- 2-AMINO-1-(4-HYDROXYPHENYL)ETHAN-1-ONE HYDROCHLORIDE
- 2-Amino-1-(4-hydroxyphenyl)ethanone HCl
- alpha-Amino-4-Hydroxyacetophenone HCl
- DTXSID40173429
- AKOS006291371
- 2-Amino-4 inverted exclamation mark -hydroxyacetophenone Hydrochloride
- AS-19165
- XAA64937
- AC-27047
- NS00026416
- 19745-72-3
- A4319
- 4-Hydroxy-alpha-aminoacetophenone hydrochloride
- 2-amino-1-(4-hydroxyphenyl)ethanone,hydrochloride
- 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride; 2-Amino-4'-Hydroxyacetophenone Hydrochloride;?-Amino-4-hydroxyacetophenone Hydrochloride;?-Amino-p-hydroxyacetophenone Hydrochloride;
- DB-355435
- 2-Amino-4'-hydroxyacetophenone hydrochloride
-
- MDL: MFCD08436951
- Inchi: 1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H
- InChI Key: WOXTWTXRXKAZPT-UHFFFAOYSA-N
- SMILES: Cl.OC1C=CC(=CC=1)C(CN)=O
Computed Properties
- Exact Mass: 187.0401
- Monoisotopic Mass: 187.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
Experimental Properties
- Melting Point: 245-252 °C (decomposition)
- PSA: 63.32
2-Amino-4'-hydroxyacetophenone hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-Amino-4'-hydroxyacetophenone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608775-100mg |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 100mg |
$ 45.00 | 2021-05-07 | ||
| TRC | A608775-250mg |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 250mg |
$ 75.00 | 2021-05-07 | ||
| TRC | A608775-500mg |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 500mg |
$ 115.00 | 2021-05-07 | ||
| TRC | A608775-1g |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 1g |
$ 87.00 | 2023-09-08 | ||
| Alichem | A019121554-5g |
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride |
19745-72-3 | 97% | 5g |
$156.80 | 2023-09-02 | |
| Alichem | A019121554-10g |
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride |
19745-72-3 | 97% | 10g |
$273.00 | 2023-09-02 | |
| Alichem | A019121554-25g |
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride |
19745-72-3 | 97% | 25g |
$454.50 | 2023-09-02 | |
| Apollo Scientific | OR933236-1g |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 1g |
£40.00 | 2025-02-20 | ||
| Apollo Scientific | OR933236-5g |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 5g |
£116.00 | 2025-02-20 | ||
| Apollo Scientific | OR933236-25g |
2-Amino-4'-hydroxyacetophenone hydrochloride |
19745-72-3 | 25g |
£360.00 | 2025-02-20 |
2-Amino-4'-hydroxyacetophenone hydrochloride Suppliers
2-Amino-4'-hydroxyacetophenone hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-Amino-4'-hydroxyacetophenone hydrochloride
Introduction to 2-Amino-4'-hydroxyacetophenone hydrochloride (CAS No. 19745-72-3)
2-Amino-4'-hydroxyacetophenone hydrochloride, with the chemical formula C₈H₈NO₃·HCl, is a significant compound in the field of pharmaceutical and biochemical research. This compound has garnered attention due to its versatile applications in synthetic chemistry, particularly in the development of pharmaceutical intermediates and chromophores for optoelectronic materials. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various laboratory and industrial settings.
The structure of 2-amino-4'-hydroxyacetophenone hydrochloride features a benzene ring substituted with both an amino group and a hydroxyl group at the para position relative to each other. This arrangement imparts unique electronic and photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials. Recent studies have highlighted its role as a precursor in the synthesis of heterocyclic compounds, which are widely employed in medicinal chemistry.
In the realm of pharmaceutical research, 2-amino-4'-hydroxyacetophenone hydrochloride has been explored as an intermediate in the synthesis of various bioactive molecules. Its amino and hydroxyl functional groups provide multiple sites for chemical modification, enabling the construction of complex structures with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The hydrochloride form ensures that the compound remains stable under a range of pH conditions, facilitating its use in aqueous-based reactions.
One of the most compelling aspects of 2-amino-4'-hydroxyacetophenone hydrochloride is its utility in photochemical reactions. The presence of both electron-donating (amino) and electron-withdrawing (hydroxyl) groups allows it to participate in various photocatalytic processes. Researchers have leveraged these properties to develop novel methods for synthesizing fine chemicals and pharmaceuticals under mild conditions. Additionally, its role as a chromophore in optoelectronic materials has been documented in several cutting-edge studies, demonstrating its potential beyond traditional organic synthesis applications.
The pharmaceutical industry has shown particular interest in 2-amino-4'-hydroxyacetophenone hydrochloride due to its versatility as a building block. Its incorporation into drug candidates has led to the discovery of several promising compounds with improved pharmacokinetic profiles. For example, modifications of this scaffold have yielded molecules with enhanced bioavailability and reduced toxicity. These findings underscore the importance of 2-amino-4'-hydroxyacetophenone hydrochloride in modern drug discovery efforts.
Recent advancements in computational chemistry have further illuminated the potential of 2-amino-4'-hydroxyacetophenone hydrochloride. High-throughput virtual screening methods have been employed to identify novel derivatives with optimized biological activity. These computational approaches complement traditional experimental techniques, accelerating the development pipeline for new therapeutics. The stability and reactivity profile of this compound make it an ideal candidate for such studies.
The optoelectronic applications of 2-amino-4'-hydroxyacetophenone hydrochloride are particularly noteworthy. Its ability to absorb and emit light across specific wavelength ranges has been exploited in the design of organic semiconductors and sensors. Researchers have reported its use in creating efficient light-emitting materials for display technologies and photodetectors. The compound's compatibility with other functional groups allows for fine-tuning of its photophysical properties, making it adaptable to diverse technological needs.
In summary, 2-amino-4'-hydroxyacetophenone hydrochloride (CAS No. 19745-72-3) is a multifaceted compound with significant implications in pharmaceuticals, synthetic chemistry, and optoelectronics. Its unique structural features enable a wide range of applications, from drug development to advanced material science. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical research.
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